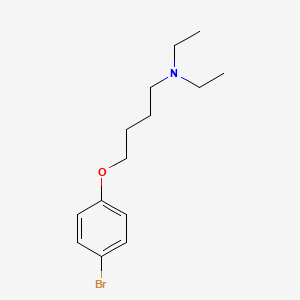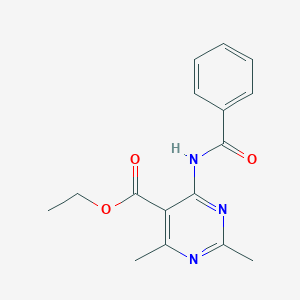![molecular formula C19H15N3O2 B3846876 phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate
Descripción general
Descripción
Phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate, also known as PBM, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate involves the inhibition of various enzymes and proteins that are involved in cancer growth, inflammation, and oxidative stress. phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate can inhibit the activity of NF-κB, a protein that is involved in inflammation and cancer growth. It can also inhibit the activity of COX-2, an enzyme that is involved in inflammation. Furthermore, phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate can activate the Nrf2 pathway, which is involved in the body's defense against oxidative stress.
Biochemical and Physiological Effects:
phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has been shown to have various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also reduce the production of reactive oxygen species, which are harmful molecules that can damage cells and tissues. Additionally, phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate can increase the production of antioxidant enzymes, which can protect the body from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate is that it is a small molecule that can easily penetrate cell membranes and reach its target proteins and enzymes. Additionally, phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has low toxicity and can be used in various concentrations without causing harm to cells. However, one of the limitations of phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate is that it is not water-soluble and requires the use of organic solvents for its preparation.
Direcciones Futuras
There are several future directions for the research on phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate. One of the directions is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate and develop more potent analogs of the compound. Additionally, the use of phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate in combination with other drugs or therapies can be investigated to enhance its therapeutic effects.
Conclusion:
In conclusion, phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate is a novel small molecule that has shown promising results in various scientific research applications. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cancer growth, inflammation, and oxidative stress. phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate, and its potential as a therapeutic agent for various diseases is worth exploring further.
Aplicaciones Científicas De Investigación
Phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has shown promising results in various scientific research applications. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells. phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate has been found to have neuroprotective effects and can protect the brain from damage caused by oxidative stress.
Propiedades
IUPAC Name |
phenyl-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanone;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O.H2O/c23-18(13-4-2-1-3-5-13)15-6-7-16-17(12-15)22-19(21-16)14-8-10-20-11-9-14;/h1-12H,(H,21,22);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERFZOFKCUCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3846810.png)
![4-[5-(2-bromophenoxy)pentyl]morpholine](/img/structure/B3846811.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)

![N,N-diethyl-2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]ethanamine](/img/structure/B3846824.png)
![[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate](/img/structure/B3846828.png)
![3-[4-(2,3-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846836.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)
![2-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B3846856.png)
![1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846870.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B3846881.png)
![4,4,5,5,5-pentafluoropentyl 4-[(2,6-dimethoxy-4-pyrimidinyl)amino]-4-oxobutanoate](/img/structure/B3846887.png)